
Isokaempferide
Overview
Description
Isokaempferide (3-methylkaempferol) is a flavonoid derivative found in plants such as Artemisia annua and Amburana cearensis . Its molecular formula is C₁₆H₁₂O₆ (CAS: 1592-70-7), with a molecular weight of 300.26 g/mol . Structurally, it features a hydroxyl group at the 4' position and a methyl group at the 3 position, distinguishing it from kaempferol (a tetrahydroxyflavone with hydroxyls at 3, 5, 7, and 4') . This compound exhibits diverse bioactivities, including anti-inflammatory, bronchodilatory, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isokaempferide can be synthesized through several methods. One common approach involves the methylation of kaempferol. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The extraction process includes solvent extraction followed by chromatographic techniques to purify the compound . This method ensures a high yield of this compound with significant purity.
Chemical Reactions Analysis
Glycosylation
Isokaempferide undergoes glycosylation to form derivatives with enhanced solubility:
- Glucosylation : Addition of glucose at hydroxyl groups (C-5, C-7, or C-4′) via UDP-glucosyltransferases, producing compounds like this compound 7-O-glucoside .
- Rhamnosylation : Observed in plant systems, yielding rhamnose-linked derivatives with altered bioavailability .
Demethylation
Under oxidative stress or enzymatic action, the methoxy group at C-3 can be demethylated to regenerate kaempferol . This reaction is pH-dependent and occurs in alkaline conditions .
Oxidation
This compound reacts with oxidizing agents (e.g., H₂O₂ or Fe³⁺) to form quinone intermediates, which are stabilized by resonance within the flavonoid skeleton . Prolonged oxidation yields dimeric or polymeric products.
Electrophilic Substitution
The aromatic A-ring (C-6 and C-8 positions) undergoes halogenation or nitration under acidic conditions, though these reactions are less common in pharmaceutical contexts .
Stability and Degradation
This compound degrades under UV light or high temperatures (>100°C) via:
- Photolysis : Cleavage of the C-ring, producing benzoic acid derivatives .
- Thermal decomposition : Loss of methoxy group at 120°C, forming kaempferol .
Stability data:
Condition | Half-Life | Major Degradation Product |
---|---|---|
pH 2.0 | 48 hrs | Kaempferol |
pH 7.4 | 72 hrs | Stable |
UV light (254 nm) | 6 hrs | 4-hydroxybenzoic acid |
Comparative Reactivity with Related Flavonoids
Compound | Key Functional Groups | Reactivity Differences |
---|---|---|
Kaempferol | 3-OH, 5-OH, 7-OH | Higher susceptibility to oxidation due to free C-3 hydroxyl |
Apigenin | 5-OH, 7-OH | Lacks C-3 substituent; less prone to demethylation |
Quercetin | 3-OH, 5-OH, 7-OH, 3',4'-OH | Forms stable complexes with metal ions |
Scientific Research Applications
Anti-Inflammatory Properties
Isokaempferide has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. It appears to inhibit the production of inflammatory mediators, such as cytokines and enzymes involved in inflammation.
Case Study: Inhibition of Inflammatory Mediators
- Study Design : Researchers conducted experiments using cell cultures and animal models to assess the impact of this compound on inflammatory markers.
- Findings : The compound significantly reduced levels of TNF-α and IL-6 in treated cells compared to controls, suggesting its potential use in treating conditions like arthritis and inflammatory bowel disease.
Antioxidant Activity
This compound exhibits strong antioxidant properties, effectively scavenging free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Compound | Source | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Ginkgo biloba | 25.4 | Scavenging ROS |
Quercetin | Various plants | 30.0 | Scavenging ROS |
Kaempferol | Sophora japonica | 18.5 | Inhibition of lipid peroxidation |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection Against Oxidative Stress
- Study Design : A study evaluated the protective effects of this compound on neuronal cells exposed to oxidative stress.
- Findings : The compound significantly reduced cell death and improved cell viability in a dose-dependent manner by mitigating oxidative damage.
Anticancer Potential
This compound has been investigated for its potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
Data Table: Anticancer Activity
Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MCF-7 | 15.0 | Induction of apoptosis |
Colon Cancer | HT-29 | 20.5 | Inhibition of cell proliferation |
Liver Cancer | HepG2 | 18.0 | Activation of caspase pathways |
Other Notable Applications
Beyond the aforementioned properties, this compound is also being explored for its potential applications in:
- Cardiovascular Health : Its antioxidant properties may help reduce cardiovascular risks by improving endothelial function.
- Metabolic Disorders : Studies suggest it could play a role in managing conditions like diabetes by enhancing insulin sensitivity.
Mechanism of Action
Isokaempferide exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like myeloperoxidase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Isokaempferide is closely related to kaempferol and rhamnocitrin (7-methylkaempferol). Key structural and physicochemical differences are summarized below:
Property | This compound | Rhamnocitrin | Kaempferol |
---|---|---|---|
Molecular Weight | 300.26 | 300.26 | 286.24 |
Substituents | 3-O-methyl | 7-O-methyl | 3,5,7,4'-OH |
LogP | 1.94 | 1.98 | 1.58 |
LogS (Solubility) | -3.51 | -3.51 | -3.31 |
Lipinski Violations | 0 | 0 | 0 |
Key Differences :
- Rhamnocitrin’s 7-O-methyl group may alter binding interactions in enzymatic targets .
Pharmacokinetic and ADMET Profiles
All three compounds exhibit favorable pharmacokinetic profiles:
Parameter | This compound | Rhamnocitrin | Kaempferol |
---|---|---|---|
Bioavailability Score | 0.55 | 0.55 | 0.55 |
GI Absorption | High | High | High |
BBB Permeability | No | No | No |
CYP Inhibition | CYP1A2, 2D6, 3A4 | CYP1A2, 2D6, 3A4 | CYP1A2, 2D6, 3A4 |
Toxicity Class | 5 (ProTox) | 5 (ProTox) | 5 (ProTox) |
Notable Findings:
- None of the compounds cross the blood-brain barrier, reducing CNS-related side effects .
Bioactivity and Therapeutic Potential
Antiviral Activity (SARS-CoV-2 Mpro Inhibition)
Compound | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
This compound | -7.81 | HIS41, CYS145, GLU166 |
Rhamnocitrin | -7.83 | HIS41, ASN142, CYS145 |
Kaempferol | -7.65 | THR26, MET49, CYS145 |
- Rhamnocitrin showed the highest binding stability in molecular dynamics simulations .
- All three compounds occupy the Mpro active site, critical for inhibiting viral replication .
Anti-inflammatory and Bronchodilatory Effects
- This compound reduces carrageenan-induced edema and inhibits TNF-α secretion (IC₅₀ = 22.8 µM for TNF-α suppression) .
- Unique to this compound: Induces bronchodilation in guinea pig trachea via mechanisms distinct from β-adrenergic pathways .
Antioxidant Activity
- This compound correlates with antioxidant activity in citrus peels, alongside tangeritin and nobiletin .
- Kaempferol’s hydroxyl groups confer stronger radical scavenging, but methylation in this compound may enhance metabolic stability .
Anticancer Potential
- This compound inhibits proliferation of breast and prostate cancer cells, though with similar potency against normal cells .
- Kaempferol is widely studied for apoptosis induction, but this compound’s methyl group may reduce off-target toxicity .
Enzyme Inhibition and Molecular Mechanisms
Casein Kinase 2 (CK2) Inhibition
Compound | CK2α IC₅₀ (µM) | CK2α′ IC₅₀ (µM) |
---|---|---|
This compound | 17.0 | 9.0 |
Kaempferol | 3.7 | 9.0 |
Quercetin | 3.7 | 2.5 |
- This compound’s methyl group reduces CK2α inhibition compared to kaempferol but maintains activity against CK2α′ .
Myeloperoxidase (MPO) Inhibition
- This compound blocks MPO release in neutrophils (IC₅₀ = 10 µg/mL), critical for mitigating oxidative tissue damage .
Biological Activity
Isokaempferide, a flavonoid primarily found in various plants such as Ginkgo biloba, Artemisia annua, and Moringa oleifera, has garnered significant attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer effects.
Chemical Structure and Properties
This compound (3-methoxyapigenin) is characterized by the following molecular structure:
- Molecular Formula : C₁₆H₁₂O₆
- Molecular Weight : 300.3 g/mol
The presence of a methoxy group at the C-3 position distinguishes it from other flavonoids, contributing to its unique biological activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on male Wistar rats demonstrated that this compound (12.5, 25, and 50 mg/kg) effectively inhibited paw edema induced by carrageenan and other inflammatory mediators such as histamine and serotonin. The compound also reduced the accumulation of inflammatory cells and inhibited leukocyte migration in animal models .
Key Findings:
- This compound significantly reduces inflammation markers like TNF-α.
- It inhibits neutrophil degranulation and myeloperoxidase activity in human neutrophils.
- The anti-inflammatory effects are dose-dependent.
Antioxidant Activity
This compound has shown potent antioxidant activity in various experimental models. It scavenges free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and diseases such as neurodegenerative disorders. This property suggests potential therapeutic applications in conditions related to oxidative stress.
Research Highlights:
- In vitro studies indicate that this compound protects neurons from oxidative damage.
- It may mitigate effects associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential use in treating infections .
Antimicrobial Activity Data:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | >15 | |
Escherichia coli | >15 | |
Bacillus subtilis | >15 |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, indicating it may act as an inhibitor of cancer cell proliferation. In vitro studies suggest it could inhibit enzymes related to cancer progression, including collagenase and elastase .
Case Study Insights:
- This compound showed potential in inhibiting colon and lung cancer cell lines.
- In silico studies support its role as a natural compound with anticancer properties.
Q & A
Basic Research Questions
Q. What are the key chemical properties and synthesis methods for Isokaempferide?
this compound (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one) is a flavonoid with a molecular weight of 300.3 g/mol. Its solubility varies across solvents: highly soluble in chloroform, dimethyl sulfoxide (DMSO), and acetone, but less so in aqueous solutions. Synthesis typically involves methoxylation of kaempferol derivatives or extraction from natural sources like Combretum quadrangulare leaves. Structural confirmation requires HPLC, NMR, and mass spectrometry (MS) to validate purity and identity. For reproducibility, store samples at -20°C in desiccated conditions to prevent degradation .
Q. What experimental models are used to study this compound’s anti-inflammatory and bronchodilatory effects?
In vitro models include:
- Anti-inflammatory assays : TNF-α-induced hepatocyte death models (e.g., D-galactosamine/TNF-α-induced liver injury in mice), with IC₅₀ values compared to controls like silibinin .
- Bronchodilation : Guinea-pig isolated trachea pre-contracted with KCl, measuring relaxation via K⁺ channel activation (e.g., glibenclamide-sensitive KATP channels and iberiotoxin-sensitive BK channels) .
Methodological rigor requires controlling for solvent effects (e.g., DMSO concentration ≤0.1%) and validating results against positive controls like theophylline.
Q. How is this compound’s bioactivity quantified in cell-based assays?
The MTT assay is standard for antiproliferative activity, with dose-response curves (e.g., 10–100 µM) across malignant and normal cell lines. For example, this compound shows IC₅₀ values of 22.8 µM against TNF-α-induced hepatocyte death, comparable to silibinin (39.6 µM) . Normalize data to cell viability controls and account for solvent cytotoxicity.
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s antiproliferative activity?
this compound exhibits comparable cytotoxicity in both malignant and normal cells (e.g., IC₅₀ ~13–23 µM), unlike methoxylated analogs (e.g., xanthomicrol) that selectively target tumor cells. To resolve contradictions:
- Compare hydroxylation patterns: Hydroxyflavones lack selectivity, while methoxylation enhances tumor specificity .
- Use in silico modeling to predict binding affinities for oncogenic targets (e.g., ATPase, TNF-α).
- Validate findings across multiple cell lines (e.g., gastric adenocarcinoma vs. colon carcinoma) to identify context-dependent mechanisms .
Q. What strategies optimize this compound’s solubility and stability in bioassays?
- Solubility : Pre-warm stock solutions to 37°C with sonication; use solvents like ethanol or DMSO at minimal concentrations.
- Stability : Store lyophilized powder under argon at -80°C for long-term use. Monitor degradation via HPLC at λ = 254 nm .
- In vivo delivery : Use nanoparticle encapsulation to enhance bioavailability, as this compound’s low water solubility limits pharmacokinetic efficacy.
Q. How should researchers design studies to evaluate this compound’s hepatoprotective mechanisms?
- Primary hepatocyte models : Isolate mouse hepatocytes and induce injury with D-galactosamine/LPS. Measure TNF-α secretion via ELISA and cell viability via LDH release.
- Pathway analysis : Use Western blotting to assess NF-κB and MAPK signaling inhibition. Compare to cycloartane triterpenes (e.g., quadrangularol B), which show synergistic effects .
- Dose optimization : Test 10–50 µM ranges to balance efficacy and cytotoxicity.
Q. What methodological challenges arise when studying this compound’s synergistic effects with other phytochemicals?
- Experimental design : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine this compound with amburoside A to assess TNF-α suppression in macrophages .
- Data interpretation : Address confounding variables (e.g., solvent interactions) via dose-matrix controls.
Q. How can pharmacokinetic limitations of this compound be addressed in preclinical studies?
- ADME profiling : Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models.
- Metabolite identification : Incubate this compound with liver microsomes to detect glucuronidation or sulfation products.
- Bioavailability enhancement : Test prodrug formulations (e.g., acetylated derivatives) to improve absorption .
Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?
- Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. positive/negative controls) with Tukey’s correction.
- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect sizes with α = 0.05 .
Q. Methodological Notes
- Data validation : Replicate key findings in ≥3 independent experiments.
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies .
- Open data : Deposit raw spectra (NMR, MS) in repositories like Zenodo for reproducibility .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZJBUCDWKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166609 | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-70-7 | |
Record name | Isokaempferide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylkaempferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1592-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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